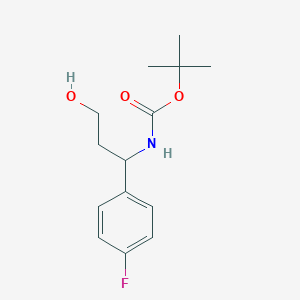

N(alpha)-Pteroyl-N(epsilon)-(4'-fluoresceinthiocarbamoyl)lysine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

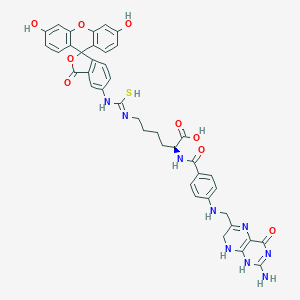

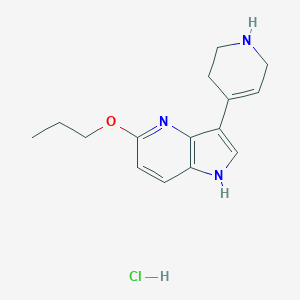

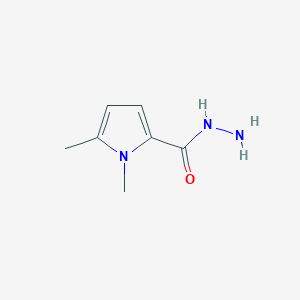

N(alpha)-Pteroyl-N(epsilon)-(4'-fluoresceinthiocarbamoyl)lysine, commonly known as PTFL, is a fluorescent derivative of lysine. It is widely used in scientific research applications to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. PTFL is a highly sensitive and specific probe that is used to detect and quantify protein interactions in vitro and in vivo.

Mecanismo De Acción

PTFL works by covalently attaching to lysine residues in proteins through a thiourea linkage. The fluorescein moiety of PTFL serves as a fluorophore that emits green fluorescence upon excitation with blue light. The fluorescence intensity of PTFL is proportional to the amount of protein that is labeled with PTFL. Therefore, PTFL is used to quantify protein interactions in vitro and in vivo.

Efectos Bioquímicos Y Fisiológicos

PTFL is a non-toxic and non-invasive probe that is used to study protein interactions in living cells and tissues. It does not affect the biochemical or physiological properties of the proteins that it labels. PTFL has been used to study the interaction of proteins involved in cancer, neurodegenerative diseases, and infectious diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

PTFL has several advantages over other fluorescent probes. It is highly sensitive and specific, and it does not interfere with the biochemical or physiological properties of the proteins that it labels. PTFL can be used to study protein interactions in living cells and tissues, and it can be used to quantify protein interactions in vitro and in vivo. However, PTFL has some limitations. It requires a specialized equipment to detect and quantify the fluorescence signal, and it can be expensive to synthesize.

Direcciones Futuras

PTFL has several potential future directions in scientific research. It can be used to study the interaction of proteins involved in drug discovery, protein engineering, and synthetic biology. PTFL can be used to study the interaction of proteins with small molecules, peptides, and nucleic acids. PTFL can also be used to study the interaction of proteins with other proteins in complex biological systems. Furthermore, PTFL can be used to study the dynamics of protein interactions in real-time using advanced microscopy techniques.

Métodos De Síntesis

PTFL is synthesized by reacting N(alpha)-Pteroyl-L-lysine with fluorescein isothiocyanate. The reaction is carried out in anhydrous dimethyl sulfoxide (DMSO) at room temperature for 24 hours. The product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Aplicaciones Científicas De Investigación

PTFL is widely used in scientific research applications to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. It is a highly sensitive and specific probe that is used to detect and quantify protein interactions in vitro and in vivo. PTFL is used to study the binding kinetics of enzymes and their substrates, the binding affinity of receptors and ligands, and the conformational changes of proteins upon ligand binding.

Propiedades

Número CAS |

133648-13-2 |

|---|---|

Nombre del producto |

N(alpha)-Pteroyl-N(epsilon)-(4'-fluoresceinthiocarbamoyl)lysine |

Fórmula molecular |

C41H37N9O9S |

Peso molecular |

831.9 g/mol |

Nombre IUPAC |

(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoic acid |

InChI |

InChI=1S/C41H37N9O9S/c42-39-49-34-33(36(54)50-39)46-23(19-45-34)18-44-21-6-4-20(5-7-21)35(53)48-30(37(55)56)3-1-2-14-43-40(60)47-22-8-11-27-26(15-22)38(57)59-41(27)28-12-9-24(51)16-31(28)58-32-17-25(52)10-13-29(32)41/h4-13,15-17,30,44,51-52H,1-3,14,18-19H2,(H,48,53)(H,55,56)(H2,43,47,60)(H4,42,45,49,50,54)/t30-/m0/s1 |

Clave InChI |

QOQGWHNDQWMTDJ-PMERELPUSA-N |

SMILES isomérico |

C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCCCN=C(NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)S)C(=O)O |

SMILES |

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |

SMILES canónico |

C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCCCN=C(NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)S)C(=O)O |

Sinónimos |

N(alpha)-pteroyl-N(epsilon)-(4'-fluoresceinthiocarbamoyl)lysine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B152962.png)